
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Overview
Description
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol is a pyridine derivative featuring a hydroxymethyl group at position 2, a chlorine atom at position 5, and a difluoromethoxy substituent at position 2. Pyridine derivatives with difluoromethoxy and chloro substituents are known for their metabolic stability and enhanced binding to biological targets due to fluorine’s electronegativity and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol typically involves the reaction of 5-chloro-2-hydroxypyridine with difluoromethyl ether under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the chloro and difluoromethoxy groups enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol and its analogs:
Key Observations:
Substituent Effects: Difluoromethoxy (-OCHF₂) vs. Halogen Position: In (4-Chloro-5-fluoropyridin-2-yl)methanol, the switch from 5-Cl to 4-Cl and 5-F reduces steric bulk and may influence metabolic stability .
Functional Group Impact :
- -CH₂OH vs. -NH₂ : Replacing the hydroxymethyl group with an amine (as in 5-Chloro-4-(difluoromethoxy)pyridin-2-amine) enhances hydrogen-bonding capacity, which could improve target binding in biological systems .
Biological Activity
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol is a synthetic compound characterized by a pyridine ring substituted with a chloro group, a difluoromethoxy group, and a hydroxymethyl group. This unique structure confers significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C7H6ClF2N1O2, with a molecular weight of approximately 195.58 g/mol. The presence of the difluoromethoxy group enhances lipophilicity and metabolic stability, which are critical factors in drug design.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, forming covalent bonds with nucleophilic residues in the active sites. This inhibition can modulate biochemical pathways relevant to disease processes.
- Receptor Binding : It may also interact with specific receptors, influencing cellular signaling pathways. The chloro and difluoromethoxy groups enhance binding affinity and specificity towards these targets .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits potential antitumor properties by inhibiting tumor growth in various cancer cell lines. For instance, it has shown moderate tumor growth inhibition in murine models .
- Antimicrobial Properties : The compound has been explored for its antimicrobial activity against various pathogens, indicating potential applications in treating infections.
- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Key Studies
Applications in Drug Development
Due to its diverse biological activities, this compound is being considered as a lead compound for developing new pharmaceuticals targeting metabolic disorders, cancer, and infectious diseases. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 5-chloro-4-hydroxy-pyridin-2-yl-methanol) may undergo difluoromethoxylation using reagents like chlorodifluoromethane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C . Yield optimization involves controlling stoichiometry, reaction time, and catalyst selection (e.g., CuI for Ullmann-type couplings). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The pyridine ring protons appear as distinct deshielded signals (δ 7.5–8.5 ppm). The difluoromethoxy group (–OCF₂H) shows a triplet (²J~HF ≈ 72 Hz) near δ 6.5–7.0 ppm. The hydroxymethyl (–CH₂OH) group resonates at δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C) .
- IR : Peaks at ~3300 cm⁻¹ (–OH stretch), 1250–1100 cm⁻¹ (C–F stretches), and 1600 cm⁻¹ (pyridine C=N) confirm functional groups .
- HRMS : The molecular ion [M+H]+ (m/z ~206) and fragmentation patterns (e.g., loss of –CH₂OH) validate the structure .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed for halogenated pyridinyl methanol derivatives, and how do chloro/difluoromethoxy substituents influence bioactivity?
- Methodological Answer : SAR studies of analogs (e.g., [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol) reveal that:
- Chloro at position 5 enhances electrophilicity, improving binding to enzymatic targets (e.g., kinases) .
- Difluoromethoxy at position 4 increases lipophilicity (logP ~2.1) and metabolic stability compared to methoxy groups, as shown in analogues like 5-Chloro-4-(difluoromethoxy)-2-methylaniline .
- Hydroxymethyl at position 2 allows derivatization (e.g., esterification) to modulate solubility and target affinity .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory effects) be resolved for structurally similar compounds?
- Methodological Answer : Contradictions often arise from assay conditions or substituent variations. For example:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for enzyme inhibition) .
- Substituent Effects : Compare the target compound with analogs (e.g., replacing –OCF₂H with –OCH₃ in [4-(4-fluorophenyl)pyridin-2-yl]methanol reduces antifungal activity by 50%) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies .
Q. What computational strategies (e.g., DFT, molecular dynamics) predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., electrophilic C5 chlorine) .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., CYP450 enzymes) using GROMACS. Analyze hydrogen bonds between –OH and catalytic residues (e.g., Asp301 in CYP3A4) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70%) and toxicity (hepatotoxic risk due to pyridine metabolism) .
Q. How do collision cross-section (CCS) values from ion mobility spectrometry (IMS) aid in characterizing this compound’s conformational stability?
- Methodological Answer : CCS values (predicted or experimental) reflect gas-phase conformation. For the target compound:
Properties
IUPAC Name |
[5-chloro-4-(difluoromethoxy)pyridin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRPOQPZQXBVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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